molecular formula C16H20N2O3 B11278504 N-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide CAS No. 21742-63-2

N-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Número de catálogo: B11278504
Número CAS: 21742-63-2
Peso molecular: 288.34 g/mol
Clave InChI: OYGUSVMTAGJJCT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide belongs to the 4-hydroxyquinoline-2-one family, characterized by a bicyclic quinoline scaffold with a keto group at position 2, a hydroxyl group at position 4, and a hexylamide substituent at position 2. This structural motif is critical for its biological activity, particularly in anti-inflammatory and analgesic applications .

Propiedades

Número CAS

21742-63-2

Fórmula molecular

C16H20N2O3

Peso molecular

288.34 g/mol

Nombre IUPAC

N-hexyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H20N2O3/c1-2-3-4-7-10-17-15(20)13-14(19)11-8-5-6-9-12(11)18-16(13)21/h5-6,8-9H,2-4,7,10H2,1H3,(H,17,20)(H2,18,19,21)

Clave InChI

OYGUSVMTAGJJCT-UHFFFAOYSA-N

SMILES canónico

CCCCCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O

Origen del producto

United States

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de N-Hexil-4-hidroxi-2-oxo-1,2-dihidro-3-quinolinacarboxamida típicamente involucra la reacción del ácido 4-hidroxi-2-oxo-1,2-dihidroquinolina-3-carboxílico con hexilamina bajo condiciones específicas. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol, con la adición de un agente deshidratante como diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida .

Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, con optimizaciones para rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: N-Hexil-4-hidroxi-2-oxo-1,2-dihidro-3-quinolinacarboxamida puede sufrir varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Principales Productos:

Aplicaciones Científicas De Investigación

N-Hexil-4-hidroxi-2-oxo-1,2-dihidro-3-quinolinacarboxamida tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de N-Hexil-4-hidroxi-2-oxo-1,2-dihidro-3-quinolinacarboxamida implica su interacción con objetivos moleculares específicos, como las enzimas. Por ejemplo, puede inhibir la acetilcolinesterasa al unirse al sitio activo de la enzima, evitando la degradación de la acetilcolina y, por lo tanto, mejorando la transmisión colinérgica en el sistema nervioso . Este mecanismo es particularmente relevante en el contexto de las enfermedades neurodegenerativas donde se observan déficits colinérgicos .

Compuestos Similares:

Unicidad: N-Hexil-4-hidroxi-2-oxo-1,2-dihidro-3-quinolinacarboxamida es única debido a su sustitución hexílica específica, que puede influir en su lipofilia, biodisponibilidad e interacción con objetivos biológicos. Esto la convierte en un compuesto valioso para estudiar las relaciones estructura-actividad y desarrollar nuevos agentes terapéuticos .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Substituent Variations and Physicochemical Properties

The 3-carboxamide position and 4-hydroxy-2-oxo backbone are conserved across analogues, but substituent variations significantly alter physicochemical and pharmacological profiles.

Compound Name R Group (Position 3) Molecular Weight logP* Key Properties
N-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide Hexyl ~345.4† ~3.8 High lipophilicity, enhanced bioavailability
N-(3-Methoxyphenyl)-1-propyl analogue () 3-Methoxyphenyl + Propyl 352.39 ~3.2 Moderate solubility; aryl group introduces π-π interactions
N-(5-Chloro-2-methoxyphenyl)-1-hexyl analogue () 5-Chloro-2-methoxyphenyl + Hexyl ~405.3 ~4.5 Increased halogen-mediated receptor affinity
N-(3-Pyridylmethyl) hexahydroquinoline () 3-Pyridylmethyl + Hexahydroquinoline ~331.3 ~2.9 Polar pyridyl group reduces logP; polymorphism affects activity
Tasquinimod () 5-Methoxy-N-(4-trifluoromethylphenyl) ~438.4 ~4.8 Trifluoromethyl enhances metabolic stability

*Estimated logP values based on substituent contributions.
†Calculated from molecular formula (C20H25N2O3).

Key Observations:
  • Hexyl vs. Shorter Alkyl Chains : The hexyl group in the target compound increases logP by ~0.6–1.0 compared to propyl or ethyl analogues (e.g., ), favoring passive diffusion across biological membranes .
  • Aromatic vs. Aliphatic R Groups : Aryl substituents (e.g., 3-methoxyphenyl in ) introduce steric and electronic effects that may enhance target binding but reduce solubility .
  • Halogenation : Chlorine in ’s analogue improves receptor affinity via hydrophobic and electrostatic interactions, though it may elevate toxicity risks .
Analgesic and Anti-Inflammatory Activity
  • The target compound’s hexylamide group aligns with the trend observed in N-R-amides, which demonstrate superior analgesic activity compared to esters or acids . For example, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid amides exhibit 2–5× higher potency in rodent models than their ester counterparts .
  • Polymorphism Effects: Analogues like N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide () show variable analgesic efficacy due to polymorphic forms, underscoring the need for stable crystalline phases in drug development .
Anti-Cancer and Immunomodulatory Activity
  • Second-generation analogues like tasquinimod () incorporate trifluoromethyl and methoxy groups, enhancing immunomodulatory activity via HIF-1α inhibition .

Physicochemical Stability and Formulation Challenges

  • Polymorphism : The target compound’s single-phase crystallinity (inferred from absence of evidence for polymorphism) contrasts with analogues like those in and , where multi-phase systems complicate formulation .
  • Acid-Base Properties: The 4-hydroxy group (pKa ~8.5) and carboxamide (pKa ~3.5) create pH-dependent solubility, a feature shared with other 4-hydroxyquinoline-2-ones .

Actividad Biológica

N-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

1. Chemical Structure and Synthesis

N-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized through various methods involving the reaction of 4-hydroxyquinoline derivatives with appropriate alkylating agents. The general synthetic route involves:

  • Formation of the Quinoline Core : Utilizing 8-hydroxyquinoline and an appropriate aldehyde under acidic conditions.
  • Hydrazide Formation : Reacting the resultant quinoline with hydrazine derivatives to yield the desired carboxamide structure.

The molecular formula for this compound is C15H18N2O3C_{15}H_{18}N_2O_3, with a molar mass of approximately 274.32 g/mol.

Antimicrobial Activity

N-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide exhibits notable antibacterial properties. Studies have reported its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Antiviral Activity

Research indicates that quinoline derivatives, including N-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, possess anti-HIV activity. In vitro studies have shown that these compounds can inhibit HIV integrase activity, which is crucial for viral replication. The following table summarizes findings related to antiviral efficacy:

Compound IC50 (µM) Activity
N-Hexyl derivative>100No significant activity
Other quinoline derivatives<50Moderate to high activity

The biological activity of N-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical for bacterial survival and HIV replication.
  • Induction of Apoptosis : Some studies suggest that it may induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) production and disrupting mitochondrial function.
  • Cell Cycle Arrest : Research indicates that treatment with this compound can lead to cell cycle arrest at the G2/M phase in certain cancer cell lines.

4. Case Studies and Research Findings

A notable study evaluated the efficacy of various quinoline derivatives against cancer cell lines such as MCF-7 and KB-V1. The findings indicated that compounds similar to N-Hexyl showed IC50 values ranging from 0.69 to 22 mM, highlighting their potential for anticancer applications.

In another study focusing on antimicrobial properties, derivatives were tested against a panel of bacteria with varying degrees of success, emphasizing the need for further optimization in structure to enhance potency.

Q & A

Q. What are the optimal synthetic routes for N-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, and how is purity ensured?

The compound can be synthesized via condensation reactions using N-substituted anilines and tricarboxylate esters, followed by carboxamide formation with hexylamine. Isolation typically involves crystallization from DMF or DMSO due to poor aqueous solubility. Purity is confirmed via elemental analysis (C, H, N) and ¹H NMR spectroscopy, with sharp melting points (e.g., 180–220°C) indicating crystallinity .

Q. How is the structure of N-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide confirmed experimentally?

Structural confirmation combines elemental analysis (to verify stoichiometry) and ¹H NMR spectroscopy (to identify proton environments, e.g., aromatic protons at δ 6.8–8.2 ppm and hexyl chain protons at δ 0.8–1.7 ppm). X-ray crystallography may be used for polymorphic forms .

Q. What solvents are suitable for solubilizing this compound in vitro?

The compound is moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water. For biological assays, DMSO is preferred for stock solutions, with dilution in aqueous buffers (≤1% DMSO) to avoid cytotoxicity .

Q. How are hydrolysis conditions optimized for derivative synthesis?

Controlled hydrolysis of ester precursors (e.g., ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate) is achieved using AcOH–HCl–H₂O systems at 80–100°C, avoiding decarboxylation. Yields >85% are reported with 24-hour reaction times .

Advanced Research Questions

Q. How does polymorphism influence the pharmacological activity of this compound?

Polymorphism alters crystal packing, affecting solubility and bioavailability. For example, a metastable polymorph may show higher dissolution rates, enhancing analgesic efficacy in vivo. Differential scanning calorimetry (DSC) and X-ray diffraction are critical for identifying polymorphs .

Q. What strategies resolve contradictions in solubility data across studies?

Discrepancies arise from substituent effects (e.g., hexyl vs. benzyl groups) or polymorphic forms. Systematic comparison using standardized solvents (e.g., DMSO, ethanol) and temperature-controlled solubility assays (25°C vs. 37°C) can clarify trends .

Q. How are structure-activity relationships (SAR) analyzed for analgesic vs. antitubercular activity?

SAR studies focus on:

  • 4-Hydroxy group : Essential for hydrogen bonding with biological targets.
  • N-Hexyl chain : Enhances lipophilicity, improving blood-brain barrier penetration for analgesia.
  • Quinoline core modifications : Electron-withdrawing groups (e.g., halogens) boost antitubercular activity.
    Docking studies and comparative bioassays (e.g., hot-plate test vs. Mycobacterium inhibition) validate target interactions .

Q. What methodological rigor is required for antibacterial activity testing?

  • Disk diffusion assays : Use Staphylococcus aureus and E. coli on Mueller-Hinton agar, with 6 mm disks loaded at 100 µg/mL.
  • MIC determination : Employ microbroth dilution (CLSI guidelines), noting MIC ≤25 µg/mL as potent. Include positive controls (e.g., ciprofloxacin) and solvent controls .

Q. How are in vitro-to-in vivo translation challenges addressed for this compound?

  • Pharmacokinetics : Assess metabolic stability using liver microsomes (e.g., CYP450 inhibition).
  • Formulation : Use lipid-based carriers (e.g., liposomes) to enhance aqueous solubility.
  • Toxicity : Conduct acute toxicity studies in rodents (LD₅₀ >500 mg/kg suggests safety) .

Q. What analytical methods differentiate decarboxylation byproducts during synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λ=254 nm) separates decarboxylated products (retention time shifts). Mass spectrometry (ESI-MS) confirms molecular ions (e.g., [M+H]⁺ at m/z 343 for the intact compound vs. m/z 299 for decarboxylated form) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.